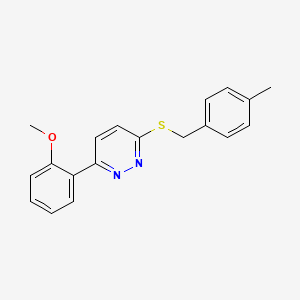

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine

説明

特性

IUPAC Name |

3-(2-methoxyphenyl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-14-7-9-15(10-8-14)13-23-19-12-11-17(20-21-19)16-5-3-4-6-18(16)22-2/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYHXLXENGMCAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816712 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the 4-Methylbenzylthio Group: The 4-methylbenzylthio group can be attached through a thiolation reaction, where a thiol group is introduced to the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

Substitution: The methoxy and methylbenzylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions may require the use of strong bases or acids, depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted pyridazine derivatives.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the fields of oncology and infectious diseases. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in disease pathways.

- Anticancer Activity : Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The thioether functionality is known to enhance the antimicrobial activity of compounds. Preliminary studies suggest that 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine may exhibit activity against a range of bacterial strains, including multidrug-resistant pathogens .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the chemical structure affect biological activity. For this compound, variations in the substituents on the pyridazine ring have been shown to influence its potency against specific targets.

| Compound Variation | Biological Activity | Reference |

|---|---|---|

| Methoxy Group at C2 | Enhanced cytotoxicity against cancer cells | |

| Benzylthio Group at C6 | Increased antimicrobial activity |

Drug Development

The compound's unique structure positions it as a promising candidate for drug development. Its ability to modulate biochemical pathways can be harnessed for creating new therapeutic agents targeting specific diseases.

- Combination Therapy : In studies involving tuberculosis treatment, compounds with similar structures have shown enhanced efficacy when used in combination with existing drugs, suggesting potential for developing combination therapies .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of pyridazine derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In vitro assays conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentration (MIC) values comparable to leading antibiotics. This highlights its potential as a novel antimicrobial agent .

作用機序

The mechanism of action of 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets. The methoxyphenyl and methylbenzylthio groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Pyridazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine and structurally or functionally related compounds.

Table 1: Comparative Structural Analysis

Key Observations:

Substituent Effects on Physicochemical Properties :

- The methoxy group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., chloro-fluoro in or dichloro in ), which are more lipophilic.

- The 4-methylbenzylthio group balances steric bulk and hydrophobicity, contrasting with pyridaben’s bulky tert-butyl substituent, which enhances pesticidal activity .

Biological Implications: Halogenated Derivatives: Chloro/fluoro substituents (e.g., in ) may improve metabolic stability and target affinity but could reduce solubility.

Structural Motifs in Agrochemicals: Pyridaben’s pyridazinone core and tert-butyl group are critical for its acaricidal activity, suggesting that the target compound’s thioether and methoxy groups may favor different biological targets .

生物活性

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine is a compound belonging to the pyridazine class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, specifically its antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyridazine core substituted with a methoxyphenyl group and a thioether moiety. The synthesis typically involves multi-step reactions starting from simple pyridazine derivatives, followed by functionalization at the 3 and 6 positions. The synthetic routes often aim to optimize yield and purity while exploring structure-activity relationships (SAR).

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study highlighted that certain pyridazine derivatives showed potent activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL, indicating strong potential as antimycobacterial agents .

| Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (μg/mL) | Mtb MIC90 (μM) |

|---|---|---|---|---|

| 2a | BnS | Ph | 0.5 | 1.44 |

| 2b | 3-MeO-BnS | 2-F-Ph | 0.5 | 1.26 |

This table illustrates the antimicrobial efficacy of various substituted pyridazines against Mtb, showcasing the importance of specific substituents in enhancing activity.

Anti-inflammatory Activity

In vitro studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. For example, some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential for therapeutic use in inflammatory conditions .

Anticancer Activity

Pyridazine derivatives have also been evaluated for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancers. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

- Antimycobacterial Activity : A study conducted by Farrell et al. synthesized a series of pyridazine derivatives and assessed their activity against Mtb. The most active compounds were identified based on their structural modifications, leading to insights into effective SAR .

- Anti-inflammatory Effects : Another investigation reported that certain substituted pyridazines effectively reduced inflammation in animal models, demonstrating their potential as new anti-inflammatory agents .

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine?

Methodological Answer:

The synthesis of pyridazine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For this compound:

- Key Steps:

- Introduce the 2-methoxyphenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–90°C .

- Incorporate the (4-methylbenzyl)thio moiety through a thiol-alkylation reaction under inert atmosphere (N₂/Ar), using a base like K₂CO₃ in DMF at 60–70°C .

- Critical Parameters:

Basic Question: How to characterize the structural integrity and purity of this compound?

Methodological Answer:

Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in pyridazine ring at δ 8.0–8.5 ppm) .

- ¹³C NMR to verify carbonyl/thioether linkages.

- High-Resolution Mass Spectrometry (HRMS):

- Confirm molecular formula (e.g., [M+H]+ ion for C₁₉H₁₈N₂O₂S requires m/z 337.1084) .

- X-ray Crystallography (if crystalline):

Intermediate Question: What functional groups in this compound are reactive, and how do they influence downstream modifications?

Methodological Answer:

- Reactive Sites:

- Thioether (-S-): Susceptible to oxidation (e.g., to sulfoxide/sulfone using mCPBA) .

- Methoxy Group (-OCH₃): Participates in demethylation reactions (e.g., BBr₃ in CH₂Cl₂) to generate phenolic intermediates .

- Pyridazine Core: Acts as a hydrogen-bond acceptor, enabling coordination with metal catalysts in further derivatization .

- Design Considerations:

- Protect thioether groups during oxidation-sensitive steps using tert-butyl disulfide .

Advanced Question: How to resolve contradictions in reported biological activity data for pyridazine derivatives?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. inactivity) may arise from:

- Structural Analogues: Subtle differences in substituents (e.g., 4-methylbenzyl vs. 4-bromophenyl) alter lipophilicity and target binding .

- Experimental Design:

- Data Reconciliation:

- Perform dose-response curves (IC₅₀/EC₅₀) to quantify potency differences.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced Question: What strategies elucidate the compound’s molecular interactions with biological targets?

Methodological Answer:

- In Silico Approaches:

- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase) .

- MD Simulations: Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .

- In Vitro Techniques:

Advanced Question: How to design structure-activity relationship (SAR) studies for optimizing this compound’s efficacy?

Methodological Answer:

- SAR Variables:

- Methodology:

- Synthesize analogues via parallel synthesis (e.g., 96-well plate format).

- Profile ADMET properties:

- Microsomal stability (human liver microsomes).

- Plasma protein binding (equilibrium dialysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。